cis-ACCP
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Overview
Description
cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) is a type IV collagen-specific matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) inhibitor. Matrix metalloproteinases are a family of proteases that play a crucial role in tissue remodeling and repair by degrading extracellular matrix proteins, thereby enabling cell migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-aminocyclohexylcarbamoylphosphonic acid involves the reaction of 2-aminocyclohexylamine with carbamoylphosphonic acid. The reaction conditions typically include a controlled temperature environment and the use of solvents such as ethanol or phosphate-buffered saline (PBS) at pH 7.2 .
Industrial Production Methods
Industrial production of cis-2-aminocyclohexylcarbamoylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-2-Aminocyclohexylcarbamoylphosphonic acid primarily undergoes inhibition reactions with matrix metalloproteinases. It does not significantly participate in oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The compound is typically used in aqueous solutions, with common reagents including phosphate-buffered saline (PBS) and ethanol. The reaction conditions are generally mild, with a preference for neutral pH environments .
Major Products Formed
The primary product formed from the reaction of cis-2-aminocyclohexylcarbamoylphosphonic acid with matrix metalloproteinases is the inhibited enzyme complex, which prevents the degradation of extracellular matrix proteins .
Scientific Research Applications
cis-2-Aminocyclohexylcarbamoylphosphonic acid has a wide range of scientific research applications:
Chemistry: Used as a selective inhibitor in studies involving matrix metalloproteinases.
Biology: Employed in research on cell migration, tissue remodeling, and repair mechanisms.
Medicine: Investigated for its potential in reducing metastasis formation in cancer research.
Industry: Utilized in the development of new therapeutic agents targeting matrix metalloproteinases.
Mechanism of Action
cis-2-Aminocyclohexylcarbamoylphosphonic acid exerts its effects by selectively inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are involved in the degradation of extracellular matrix proteins, which is a critical step in tissue remodeling and cell migration. By inhibiting these enzymes, cis-2-aminocyclohexylcarbamoylphosphonic acid prevents the breakdown of the extracellular matrix, thereby reducing cell migration and metastasis .
Comparison with Similar Compounds
Similar Compounds
- trans-2-Aminocyclohexylcarbamoylphosphonic acid
- Matrix metalloproteinase-3 inhibitors
- Matrix metalloproteinase-13 inhibitors
Uniqueness
cis-2-Aminocyclohexylcarbamoylphosphonic acid is unique in its high selectivity for matrix metalloproteinase-2 and matrix metalloproteinase-9. Unlike trans-2-aminocyclohexylcarbamoylphosphonic acid, which does not inhibit gelatinases, cis-2-aminocyclohexylcarbamoylphosphonic acid shows a strong preference for matrix metalloproteinase-2, making it a valuable tool in research focused on these specific enzymes .
Properties
Molecular Formula |
C7H15N2O4P |
---|---|
Molecular Weight |
222.18 g/mol |
IUPAC Name |
(2-aminocyclohexyl)carbamoylphosphonic acid |
InChI |
InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13) |
InChI Key |
XHCXISPZIHYKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)P(=O)(O)O |
Synonyms |
2-aminocyclohexylcarbamoylphosphonic acid AC-C-P cpd ACCP cpd adenosylcobinamide 2-chlorophenyl phosphate cis-2-aminocyclohexylcarbamoylphosphonic acid cis-ACCP N-(2-aminocyclohexyl)carbamoylphosphonic acid N-(cis-2-aminocyclohexyl)carbamoylphosphonic acid |
Origin of Product |
United States |
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